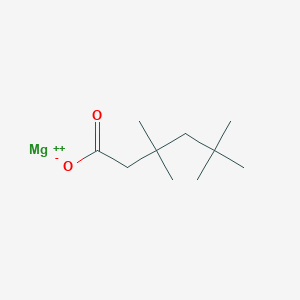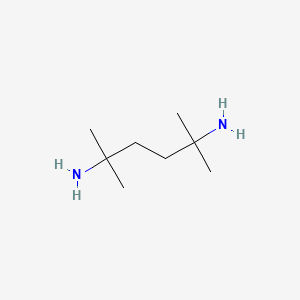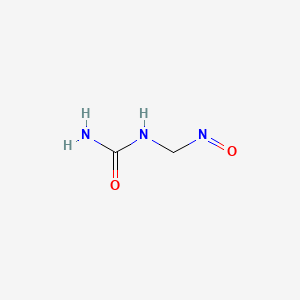
メチルアミン-N,N-d2
概要
説明
Methylamine-N,N-d2 is a variant of methylamine where the hydrogen atoms attached to the nitrogen are replaced with deuterium (D), an isotope of hydrogen . It has a linear formula of CH3ND2 and a molecular weight of 33.07 .
Molecular Structure Analysis
The molecular structure of Methylamine-N,N-d2 consists of a carbon atom bonded to three hydrogen atoms and a nitrogen atom. The nitrogen atom is further bonded to two deuterium atoms .
科学的研究の応用
メチルアミン-N,N-d2: , 別名N,N-ジデウテリオメタンアミンとも呼ばれ、科学研究においていくつかのユニークな用途を持つ重水素化化合物です。ここでは、6つのユニークな用途に焦点を当て、包括的な分析を行います。
製薬研究
This compoundのような重水素化化合物は、薬物代謝を研究するために製薬研究で使用されます。 水素原子を重水素で置き換えることで、研究者は薬物の吸収、分布、代謝、排泄(ADME)をより正確に追跡することができます .
環境科学
環境科学では、this compoundは汚染物質のモニタリングのための内部標準として役立ちます。 その重水素化された性質により、環境サンプルを正確に測定することができます .
生化学
生化学者は、this compoundを使用して細胞の代謝経路を研究します。 重水素原子の存在により、生化学反応を追跡および分析することが容易になります .
慣性閉じ込め核融合工学
部分的に重水素化された化合物は、慣性閉じ込め核融合工学において不可欠な材料です。 それらは、ICFデバイスの非線形光学材料およびレーザー慣性閉じ込め核融合ターゲットのポリマーに使用されます .
医薬品化学
医薬品化学では、重水素化は生理活性化合物の代謝運命を修飾するために使用されます。 This compoundは、薬理学的プロファイルを維持しながら、代謝安定性を潜在的に向上させるために使用できます .
創薬
This compoundから誘導されたものも含めて、重水素化された薬物は、より強い炭素-重水素結合により、より良い薬物動態または毒性学的特性を示す可能性があり、それらの代謝を変化させ、研究の主要な焦点となっています .
Safety and Hazards
将来の方向性
作用機序
Methylamine-N,N-d2, also known as N,N-dideuteriomethanamine, is a compound with a molecular weight of 33.07 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Methylamine, a related compound, has been shown to interact with the ammonia channel in escherichia coli .
Mode of Action
Methylamine is known to be formed endogenously and metabolized to formaldehyde . It’s plausible that Methylamine-N,N-d2 may have a similar interaction with its targets, leading to changes at the molecular level.
Biochemical Pathways
Methylamine-N,N-d2 likely participates in similar biochemical pathways as methylamine. Methylotrophic bacteria, for example, have two distinct pathways for methylamine oxidation: the periplasmic methylamine dehydrogenase (MaDH) and the cytoplasmic N-methylglutamate (NMG) pathway . These pathways play distinct roles in the metabolism of methylamine, with the NMG pathway enabling nitrogen N-assimilation .
Pharmacokinetics
It’s worth noting that methylamine is a highly water-soluble gas , which may influence the bioavailability of Methylamine-N,N-d2.
Result of Action
The metabolism of methylamine to formaldehyde could potentially lead to various downstream effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Methylamine-N,N-d2 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with several enzymes, including methylamine dehydrogenase and amine oxidase. Methylamine dehydrogenase catalyzes the oxidation of methylamine-N,N-d2 to formaldehyde, while amine oxidase facilitates the deamination process, producing ammonia and hydrogen peroxide. These interactions are crucial for understanding the metabolic fate of methylamine-N,N-d2 and its role in cellular metabolism .
Cellular Effects
Methylamine-N,N-d2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in methylamine metabolism, leading to changes in the levels of metabolites such as formaldehyde and ammonia. These changes can impact cellular functions, including energy production and detoxification processes. Additionally, methylamine-N,N-d2 can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, methylamine-N,N-d2 exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with methylamine dehydrogenase involves the formation of a covalent bond between the enzyme and the substrate, leading to the oxidation of methylamine-N,N-d2. This process is essential for the subsequent metabolic reactions that occur within the cell. Furthermore, methylamine-N,N-d2 can inhibit or activate certain enzymes, thereby modulating their activity and influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylamine-N,N-d2 can change over time due to its stability and degradation. Studies have shown that methylamine-N,N-d2 is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term exposure to methylamine-N,N-d2 has been observed to cause alterations in cellular function, including changes in enzyme activity and metabolite levels. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of methylamine-N,N-d2 vary with different dosages in animal models. At low doses, it has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolite levels. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of metabolic processes. These findings highlight the importance of dosage optimization in experimental studies involving methylamine-N,N-d2 .
Metabolic Pathways
Methylamine-N,N-d2 is involved in several metabolic pathways, including the methylamine oxidation pathway and the methylglutamate pathway. In the methylamine oxidation pathway, methylamine-N,N-d2 is oxidized by methylamine dehydrogenase to produce formaldehyde, which is further metabolized to formate and carbon dioxide. In the methylglutamate pathway, methylamine-N,N-d2 is converted to N-methylglutamate, which is then metabolized to produce ammonia and other metabolites. These pathways are essential for understanding the metabolic fate of methylamine-N,N-d2 and its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, methylamine-N,N-d2 is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific transporters and binding proteins. Once inside the cell, methylamine-N,N-d2 can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions. The distribution and localization of methylamine-N,N-d2 are critical for its function and effectiveness in biochemical studies .
Subcellular Localization
The subcellular localization of methylamine-N,N-d2 can influence its activity and function. It has been observed to localize to specific compartments within the cell, such as the mitochondria and cytoplasm. This localization is directed by targeting signals and post-translational modifications that guide methylamine-N,N-d2 to its appropriate cellular destinations. Understanding the subcellular localization of methylamine-N,N-d2 is essential for elucidating its role in cellular metabolism and biochemical reactions .
特性
IUPAC Name |
N,N-dideuteriomethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933209 | |
| Record name | Methan(~2~H_2_)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.070 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2614-35-9, 14779-52-3 | |
| Record name | Methylamine-N,N-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl(2H3)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methan(~2~H_2_)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)



![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)




![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)
